molecular formula C5H4N2 B14242493 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 591245-20-4

3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene

Cat. No.: B14242493
CAS No.: 591245-20-4
M. Wt: 92.10 g/mol
InChI Key: LBMSWMYEJQEBEV-UHFFFAOYSA-N
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Description

3,7-Diazabicyclo[410]hepta-1(7),2,4-triene is a unique bicyclic compound characterized by its nitrogen atoms and strained ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This reaction forms the bicyclic structure through intramolecular cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less strained bicyclic or monocyclic compounds.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate catalytic processes. The strained ring system also plays a role in its reactivity, making it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

  • 1,5-Diazabicyclo[3.1.0]hexanes
  • 1,6-Diazabicyclo[4.1.0]heptanes
  • 2,7-Diazabicyclo[2.2.1]heptanes

Comparison: 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to its specific ring strain and nitrogen placement, which influence its reactivity and stability.

Properties

CAS No.

591245-20-4

Molecular Formula

C5H4N2

Molecular Weight

92.10 g/mol

IUPAC Name

3,7-diazabicyclo[4.1.0]hepta-1(7),2,4-triene

InChI

InChI=1S/C5H4N2/c1-2-6-3-5-4(1)7-5/h1-4H

InChI Key

LBMSWMYEJQEBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC21

Origin of Product

United States

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